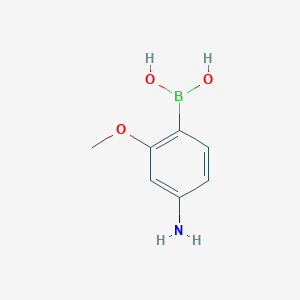

(4-Amino-2-methoxyphenyl)boronic acid

Beschreibung

(4-Amino-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent

Eigenschaften

Molekularformel |

C7H10BNO3 |

|---|---|

Molekulargewicht |

166.97 g/mol |

IUPAC-Name |

(4-amino-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H10BNO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,9H2,1H3 |

InChI-Schlüssel |

KFOUDPZIGRKSMY-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1)N)OC)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-methoxyphenyl)boronic acid typically involves the reaction of 4-amino-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the production of (4-Amino-2-methoxyphenyl)boronic acid can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Amino-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Quinones.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(4-Amino-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicine: Boronic acids are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.

Industry: The compound is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (4-Amino-2-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is particularly relevant in the development of boron-containing drugs for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxyphenylboronic acid

- 2-Methoxyphenylboronic acid

- Phenylboronic acid

Comparison: (4-Amino-2-methoxyphenyl)boronic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse chemical transformations compared to similar compounds. For instance, the amino group can participate in additional reactions, such as acylation and alkylation, providing more opportunities for functionalization.

Biologische Aktivität

(4-Amino-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that includes an amino group and a methoxy substituent. Its structure can be represented as follows:

This unique combination of functional groups contributes to its reactivity and solubility, making it a significant intermediate in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.

Cancer Treatment Potential

Research indicates that (4-Amino-2-methoxyphenyl)boronic acid exhibits promising activity against various cancer types. Its biological activity is primarily linked to the inhibition of specific enzymes involved in tumor growth. Notably, it has been investigated for its role as an inhibitor of monocarboxylate transporters (MCTs), which are crucial in cancer metabolism and progression .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Monocarboxylate Transporters : A study highlighted the compound's ability to inhibit MCTs, which are often overexpressed in tumors. This inhibition can lead to reduced lactate export from cancer cells, thereby affecting their metabolism and proliferation.

- Enzyme Interaction Studies : In vitro studies demonstrated that derivatives of (4-Amino-2-methoxyphenyl)boronic acid showed varying degrees of potency against different enzymes implicated in cancer pathways. The structure-activity relationship (SAR) analysis provided insights into how modifications to the base structure could enhance efficacy .

Synthesis Methods

The synthesis of (4-Amino-2-methoxyphenyl)boronic acid can be achieved through several methods, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds using boronic acids and aryl halides, facilitating the production of various derivatives.

- Direct Boronation : Involves the introduction of boron into the aromatic system, which can be followed by functionalization to yield the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.